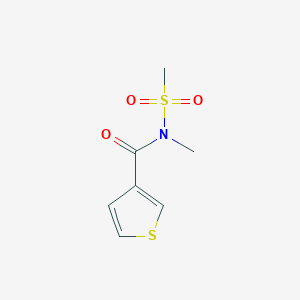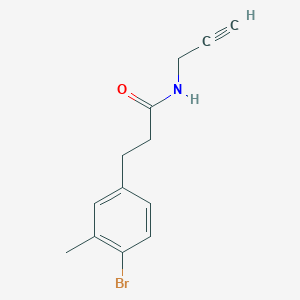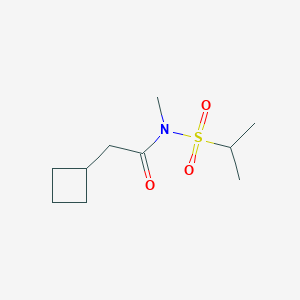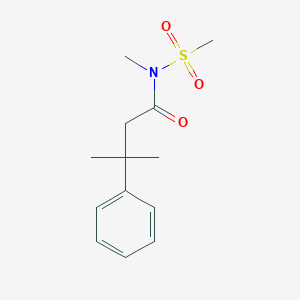![molecular formula C13H11N3S B7583789 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)
3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile, also known as MMBN, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMBN is a member of the benzonitrile family of compounds, which are known for their diverse range of pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of certain enzymes involved in tumor growth and proliferation. In addition, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile in lab experiments is its potent pharmacological activity. This compound has been shown to have a wide range of effects on the body, making it a valuable tool for researchers studying a variety of diseases and conditions. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic at high doses, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile. One area of interest is in the development of new cancer therapies based on this compound and other benzonitrile compounds. Another area of interest is in the development of new neuroprotective agents based on this compound. In addition, researchers may continue to study the mechanism of action of this compound and other benzonitrile compounds, in order to better understand their pharmacological properties and potential therapeutic applications.
Synthesemethoden
3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile can be synthesized using a variety of methods, including the reaction of 5-methylpyrazine-2-carboxylic acid with thionyl chloride, followed by reaction with 2-chlorobenzonitrile. Another method involves the reaction of 5-methylpyrazine-2-carboxylic acid with thionyl chloride, followed by reaction with 2-cyanobenzyl chloride.
Wissenschaftliche Forschungsanwendungen
3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer research, where this compound has been shown to have potent anti-tumor activity. This compound has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[(5-methylpyrazin-2-yl)methylsulfanyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-10-7-16-12(8-15-10)9-17-13-4-2-3-11(5-13)6-14/h2-5,7-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSOCNPKAZFEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CSC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)




![2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583807.png)
